Bis(4-methylphenyl)stibinic acid
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Overview
Description
Bis(4-methylphenyl)stibinic acid is an organoantimony compound with the molecular formula C14H15O2Sb It is characterized by the presence of two 4-methylphenyl groups attached to an antimony atom, which is further bonded to a hydroxyl group and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-methylphenyl)stibinic acid can be synthesized through the reaction of antimony trichloride with 4-methylphenylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of the Grignard Reagent: 4-methylbromobenzene reacts with magnesium in anhydrous ether to form 4-methylphenylmagnesium bromide.
Reaction with Antimony Trichloride: The Grignard reagent is then reacted with antimony trichloride in an inert atmosphere to form bis(4-methylphenyl)antimony chloride.
Hydrolysis: The bis(4-methylphenyl)antimony chloride is hydrolyzed to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)stibinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Antimony(V) derivatives.
Reduction: Antimony(III) derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-methylphenyl)stibinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(4-methylphenyl)stibinic acid involves its interaction with molecular targets through its antimony center. The antimony atom can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)antimony chloride
- Bis(4-methylphenyl)antimony oxide
- Bis(4-methylphenyl)antimony bromide
Uniqueness
Bis(4-methylphenyl)stibinic acid is unique due to its specific combination of 4-methylphenyl groups and the presence of a hydroxyl group. This structure imparts distinct chemical properties, such as its reactivity and ability to form coordination complexes, which are not observed in similar compounds.
Properties
CAS No. |
5430-43-3 |
---|---|
Molecular Formula |
C14H15O2Sb |
Molecular Weight |
337.03 g/mol |
IUPAC Name |
bis(4-methylphenyl)stibinic acid |
InChI |
InChI=1S/2C7H7.H2O.O.Sb/c2*1-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;1H2;;/q;;;;+1/p-1 |
InChI Key |
BRFDRGFYKAPHLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Sb](=O)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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